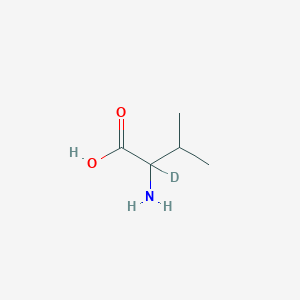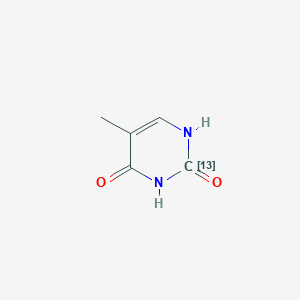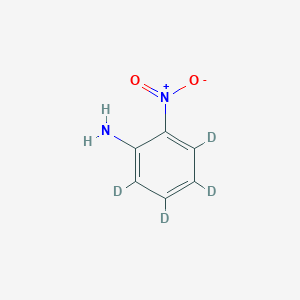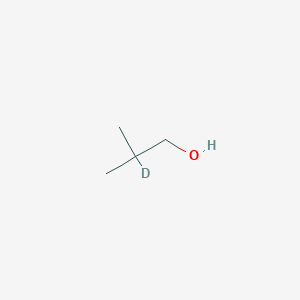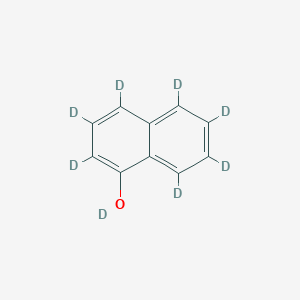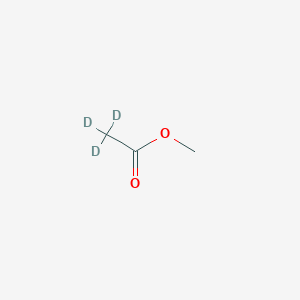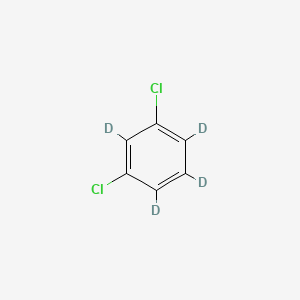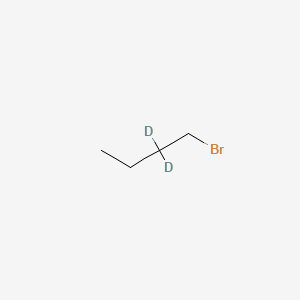
1-Bromobutane-2,2-D2
概要
説明
1-Bromobutane-2,2-D2 is a deuterated derivative of 1-bromobutane, where two hydrogen atoms at the second carbon position are replaced by deuterium atoms. This compound is a colorless liquid that is insoluble in water but soluble in organic solvents. It is primarily used in organic synthesis as a source of the butyl group.
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromobutane-2,2-D2 can be synthesized through the reaction of butan-2,2-D2-1-ol with hydrobromic acid. The reaction follows an S_N2 mechanism, where the hydroxyl group of the alcohol is protonated by the acid, making it a good leaving group. The bromide ion then attacks the carbon, replacing the hydroxyl group with a bromine atom.
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the following steps:
Preparation of Butan-2,2-D2-1-ol: This is achieved by the reduction of butan-2,2-D2-one using a deuterium source.
Reaction with Hydrobromic Acid: The butan-2,2-D2-1-ol is then reacted with hydrobromic acid under reflux conditions to produce this compound.
化学反応の分析
Types of Reactions: 1-Bromobutane-2,2-D2 undergoes several types of chemical reactions, including:
Nucleophilic Substitution (S_N2): This is the most common reaction, where the bromine atom is replaced by a nucleophile.
Elimination (E2): Under strong basic conditions, this compound can undergo elimination to form butene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium azide. The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide or acetone.
Elimination: Strong bases like potassium tert-butoxide or sodium hydride are used, often in solvents like ethanol or dimethyl sulfoxide.
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with sodium hydroxide, the product is butan-2,2-D2-1-ol.
Elimination: The major product is butene.
科学的研究の応用
1-Bromobutane-2,2-D2 has several applications in scientific research:
Chemistry: It is used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: It serves as a precursor in the synthesis of deuterated biomolecules for metabolic studies.
Medicine: Deuterated compounds like this compound are used in drug development to study the pharmacokinetics and dynamics of deuterated drugs.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 1-bromobutane-2,2-D2 primarily involves its role as an alkylating agent in nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing the compound to react readily with nucleophiles. The deuterium atoms at the second carbon position can influence the reaction kinetics and mechanisms due to the isotope effect, providing valuable insights in mechanistic studies.
類似化合物との比較
1-Bromobutane: The non-deuterated analog of 1-bromobutane-2,2-D2.
2-Bromobutane: An isomer with the bromine atom at the second carbon position.
1-Chlorobutane: A similar compound with a chlorine atom instead of bromine.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it valuable in isotopic labeling studies. The deuterium atoms provide a way to trace the compound in complex reaction mechanisms and biological pathways, offering insights that are not possible with non-deuterated analogs.
特性
IUPAC Name |
1-bromo-2,2-dideuteriobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i3D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPPKRYCTPRNTB-SMZGMGDZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B3044102.png)
![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-phenoxypurin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B3044104.png)



